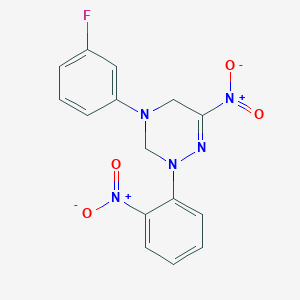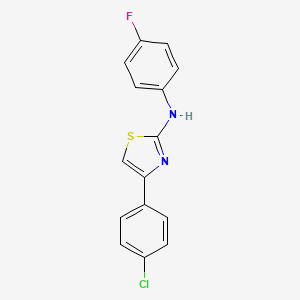
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N'-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, nitro, and triazole, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the oxadiazole and nitrophenyl groups. The final step involves the formation of the carbohydrazide linkage.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the nitro group will produce an amino derivative.
Aplicaciones Científicas De Investigación
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness: The unique combination of functional groups in 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)-1H-1,2,3-triazole-4-carbohydrazide makes it distinct from other similar compounds. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.
Propiedades
Fórmula molecular |
C23H21N9O4 |
|---|---|
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitrophenyl)-N-[(4-phenylcyclohexylidene)amino]triazole-4-carboxamide |
InChI |
InChI=1S/C23H21N9O4/c24-21-22(29-36-28-21)31-20(16-8-12-18(13-9-16)32(34)35)19(26-30-31)23(33)27-25-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-5,8-9,12-13,15H,6-7,10-11H2,(H2,24,28)(H,27,33) |
Clave InChI |
QUKYZAJGUJCBRX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-])CCC1C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl benzoate](/img/structure/B11536229.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536248.png)



![2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11536285.png)
![4-bromo-2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11536289.png)
![3-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11536298.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11536301.png)
![(4R)-2-amino-5-hydroxy-8-{(Z)-[(3-methoxyphenyl)imino]methyl}-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile](/img/structure/B11536308.png)
![4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methylaniline}](/img/structure/B11536313.png)

